molecular formula C13H10BF3O3S B14075115 Diphenyl[(trifluoromethanesulfonyl)oxy]borane CAS No. 100696-94-4

Diphenyl[(trifluoromethanesulfonyl)oxy]borane

Cat. No.: B14075115
CAS No.: 100696-94-4
M. Wt: 314.1 g/mol
InChI Key: RIQHFVSUHYHHKG-UHFFFAOYSA-N
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Description

Diphenyl[(trifluoromethanesulfonyl)oxy]borane is a boron-containing compound with significant applications in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in the field of Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[(trifluoromethanesulfonyl)oxy]borane typically involves the reaction of diphenylboronic acid with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions usually include a temperature range of 0-25°C and the use of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(trifluoromethanesulfonyl)oxy]borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Diphenyl[(trifluoromethanesulfonyl)oxy]borane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of diphenyl[(trifluoromethanesulfonyl)oxy]borane involves its ability to act as a boron source in various reactions. In Suzuki–Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involved are primarily related to oxidative addition and transmetalation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[(trifluoromethanesulfonyl)oxy]borane is unique due to its high reactivity and stability under various reaction conditions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency sets it apart from other boron reagents .

Properties

CAS No.

100696-94-4

Molecular Formula

C13H10BF3O3S

Molecular Weight

314.1 g/mol

IUPAC Name

diphenylboranyl trifluoromethanesulfonate

InChI

InChI=1S/C13H10BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

RIQHFVSUHYHHKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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